

A Technical Guide to Layered Zinc Hydroxide: Structure, Composition, and Drug Delivery Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ZINC;dihydroxide*

Cat. No.: *B010010*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Layered zinc hydroxide (LZH) and its related compounds, such as layered hydroxide salts (LHS) and zinc basic salts (ZBS), are a class of inorganic lamellar materials garnering significant interest in the pharmaceutical sciences. Their unique brucite-like layered structure, coupled with inherent biocompatibility and anion-exchange capabilities, makes them exceptional candidates for advanced drug delivery systems. This technical guide provides a comprehensive overview of the core structure and composition of LZH materials, details established experimental protocols for their synthesis and characterization, and presents quantitative data on their structural and drug-loading properties. Furthermore, it visualizes key experimental workflows and the signaling pathways of prominent drugs intercalated within LZH, offering a critical resource for professionals in drug development and materials science.

Core Structure and Composition of Layered Zinc Hydroxide

Layered zinc hydroxides possess a structure analogous to that of brucite ($Mg(OH)_2$), which consists of octahedrally coordinated metal ions surrounded by hydroxyl groups.^[1] These layers are positively charged, necessitating the presence of interlayer anions to maintain charge neutrality.^[2] The general chemical formula for layered hydroxide salts, including LZH, is

$M(II)_x(OH^-)_{2x-m}A^{m-}y\cdot nH_2O$, where $M(II)$ is a divalent metal cation like Zn^{2+} , and A^{m-} is an exchangeable interlayer anion.[3]

A more specific formula for many layered zinc hydroxides is $[Zn_5(OH)_8(A)_2\cdot nH_2O]$, where 'A' represents the intercalated anion.[4] The structure is composed of edge-sharing sheets of octahedral zinc hydroxide units. A key feature is that one-quarter of the octahedrally coordinated zinc ions are substituted by two tetrahedrally coordinated zinc ions, positioned above and below the main layer.[5] Water molecules are often coordinated at the apexes of these tetrahedra.[5] The interlayer space, occupied by the charge-compensating anions and water molecules, is a critical determinant of the material's properties and its utility in drug delivery. The nature of the intercalated anion significantly influences the basal spacing (the distance between adjacent hydroxide layers).

Quantitative Data: Structural and Drug Loading Parameters

The ability to tune the interlayer spacing by intercalating different anionic drugs is a hallmark of LZH-based drug delivery systems. The following tables summarize key quantitative data from the literature.

Intercalated Anion	Basal Spacing (Å)	Drug Loading (% w/w)	Reference
Nitrate	9.57	-	[6]
Phosphate	6.78	-	[7]
Acetate	-	-	[4]
Oleate	-	-	[4]
Dodecyl Sulfate	24.7 - 31.5	-	[5]
Benzoate	14.7 - 19.3	-	[4][8]
Vitamin B3 (Nicotinate)	10.9, 17.6	-	[9]
Vitamin B5 (Pantothenate)	21.8	-	[9]
Vitamin L (2-Aminobenzoate)	13.6	-	[9]

Table 1: Basal Spacing of Layered Zinc Hydroxide with Various Intercalated Anions.

Intercalated Drug	Basal Spacing (Å)	Drug Loading (% w/w)	Release Kinetics/Time	Reference
Naproxen	22.09	-	Controlled release at pH 4.8 & 7.4	[6]
Methotrexate	21.3	-	Sustained release over 48h (Ritger-Peppas model)	[10]
Ibuprofen	19.54	~26	Controlled release at pH 4.8 & 7.4	[3][11]
Ciprofloxacin	-	-	Slow release over 80h	[1][12]
Salicylic Acid	23.9	29.66	Controlled release	[13]
Protocatechuic Acid	12.7	35.7	-	[6]
Diclofenac	22.5	41.8	-	[13]

Table 2: Structural and Release Characteristics of Drug-Intercalated Layered Zinc Hydroxides.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of LZH materials.

Synthesis of Layered Zinc Hydroxide

4.1.1 Co-precipitation Method This is the most common and straightforward method for synthesizing LZH.

- Preparation of Solutions: Prepare an aqueous solution containing zinc nitrate hexahydrate (e.g., 0.15 M) and aluminum nitrate nonahydrate (e.g., 0.05 M) if a layered double hydroxide is desired. Prepare a separate alkaline solution of sodium carbonate (e.g., 0.5 M) and sodium hydroxide.[14]
- Precipitation: Add the metal salt solution dropwise to the sodium carbonate solution under vigorous stirring. Maintain a constant pH (typically between 7.5 and 11) by the controlled addition of the sodium hydroxide solution.[14]
- Aging: Age the resulting slurry at an elevated temperature (e.g., 65°C) for a specified period (e.g., 18-24 hours) to improve crystallinity.[15]
- Washing and Drying: Centrifuge the precipitate, wash it thoroughly with deionized water to remove excess ions, and dry it in an oven at a controlled temperature (e.g., 60-70°C).[15]

4.1.2 Hydrothermal Method This method is employed to obtain LZH with high crystallinity and uniform particle size.

- Preparation of Precursor Solution: Prepare a mixed solution of zinc nitrate and a precipitating agent (e.g., NaOH, urea) in deionized water.
- Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it to a specific temperature (e.g., 110-180°C) for a defined duration (e.g., 2-48 hours).[8] [12][16]
- Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it under vacuum or in an oven.

4.1.3 Ion-Exchange Method for Drug Intercalation This method is used to intercalate drug anions into a pre-synthesized LZH.

- Preparation of LZH Precursor: Synthesize a suitable LZH precursor, typically with a readily exchangeable anion like nitrate (LZH-NO₃).
- Preparation of Drug Solution: Prepare a solution of the desired drug in its anionic form. This may require dissolving the drug in an alkaline solution (e.g., NaOH).

- Ion Exchange Reaction: Disperse the LZH-NO₃ precursor in the drug solution and stir the mixture for an extended period (e.g., 24-72 hours) at room temperature or slightly elevated temperatures. The drug anions in the solution will exchange with the nitrate ions in the LZH interlayer.
- Washing and Drying: Collect the resulting drug-intercalated LZH by centrifugation, wash it thoroughly to remove any non-intercalated drug, and dry it.

Characterization Techniques

4.2.1 Powder X-ray Diffraction (PXRD)

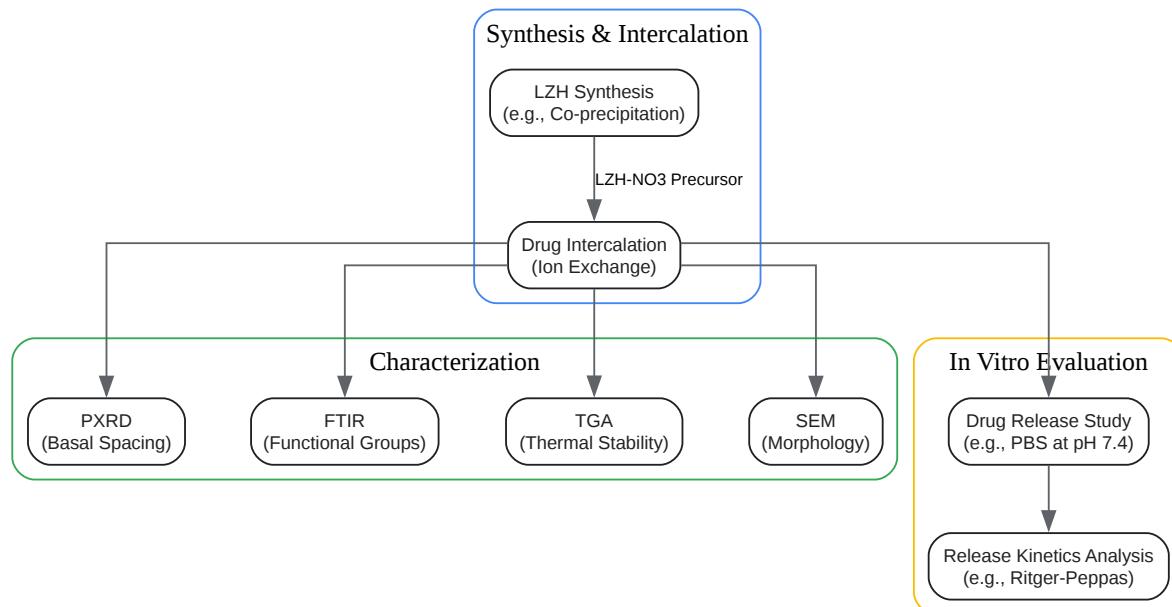
- Sample Preparation: Grind the LZH powder to a fine, homogenous consistency using an agate mortar and pestle. Mount the powder on a sample holder, ensuring a flat, smooth surface.[17][18]
- Data Collection: Collect the diffraction pattern over a 2θ range typically from 2° to 70° using Cu Kα radiation.
- Analysis: Determine the basal spacing (d-spacing) from the position of the (00l) diffraction peaks using Bragg's law. Assess the crystallinity based on the sharpness and intensity of the diffraction peaks.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the LZH sample (1-2 mg) with dry KBr powder (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the powder.[8][19]
- Data Collection: Record the spectrum typically in the range of 4000-400 cm⁻¹.
- Analysis: Identify characteristic absorption bands corresponding to O-H stretching of hydroxyl groups and water (around 3400 cm⁻¹), M-O and M-O-H vibrations (below 1000 cm⁻¹), and the functional groups of the intercalated anions.[20][21][22]

4.2.3 Thermogravimetric Analysis (TGA)

- Experimental Conditions: Place a small, accurately weighed amount of the LZH sample (5-10 mg) in an alumina crucible. Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11][15]
- Analysis: Analyze the weight loss as a function of temperature to determine the thermal stability of the LZH and the intercalated drug. The different weight loss steps correspond to the removal of physisorbed and interlayer water, dehydroxylation of the layers, and decomposition of the interlayer anions.


4.2.4 Scanning Electron Microscopy (SEM)

- Sample Preparation: Mount the LZH powder on an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[23][24]
- Imaging: Acquire images at different magnifications to observe the morphology, particle size, and aggregation of the LZH platelets.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for LZH-Based Drug Delivery

The following diagram illustrates a typical experimental workflow for the development and evaluation of an LZH-based drug delivery system.

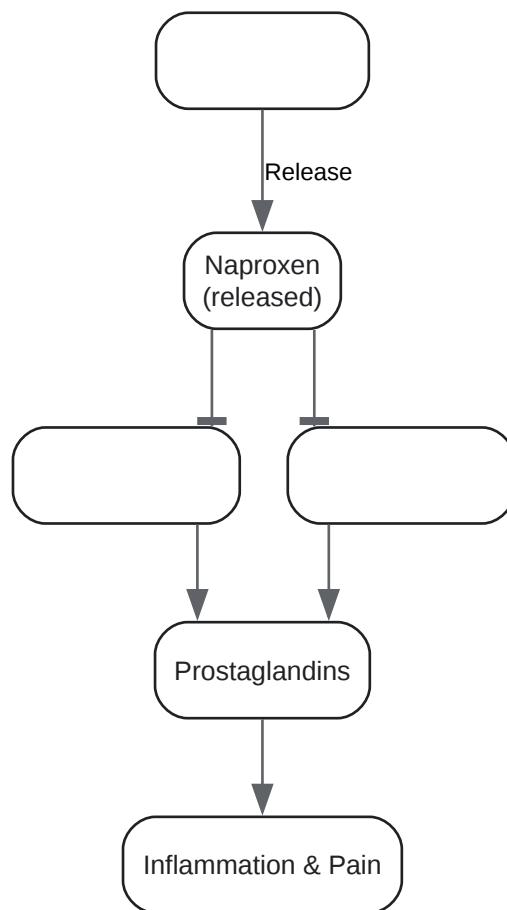
[Click to download full resolution via product page](#)


Caption: A generalized experimental workflow for LZH-based drug delivery systems.

Signaling Pathway of Intercalated Drugs

LZHS act as nanocarriers that release the drug, which then interacts with its specific cellular targets. The following diagrams illustrate the signaling pathways of two common anti-inflammatory drugs that can be intercalated into LZHS.

5.2.1 Methotrexate Signaling Pathway


Methotrexate's anti-inflammatory effects are largely mediated through the adenosine signaling pathway.^{[3][10]}

[Click to download full resolution via product page](#)

Caption: Methotrexate's anti-inflammatory signaling pathway initiated by its release from an LZH carrier.

5.2.2 Naproxen Signaling Pathway

Naproxen, a non-steroidal anti-inflammatory drug (NSAID), functions by inhibiting cyclooxygenase (COX) enzymes.[25][26][27]

[Click to download full resolution via product page](#)

Caption: Naproxen's mechanism of action via COX inhibition following its release from an LZH carrier.

Conclusion

Layered zinc hydroxides represent a versatile and promising platform for the development of advanced drug delivery systems. Their well-defined structure, tunable interlayer spacing, and

biocompatibility allow for the effective intercalation and controlled release of a wide range of therapeutic agents. A thorough understanding of their synthesis, characterization, and interaction with drug molecules, as outlined in this guide, is essential for harnessing their full potential in pharmaceutical applications. The continued exploration of LZH-drug nanohybrids is poised to yield innovative solutions for targeted and sustained drug delivery, ultimately improving therapeutic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Release behavior and toxicity profiles towards A549 cell lines of ciprofloxacin from its layered zinc hydroxide intercalation compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nanohybrid based on layered zinc hydroxide with salicylic acid drug: Investigation of the structure and controlled release properties [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Structural and physicochemical aspects of drug release from layered double hydroxides and layered hydroxide salts [repositorio.unifesp.br]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Investigation of Thermal Behavior of Layered Double Hydroxides Intercalated with Carboxymethylcellulose Aiming Bio-Carbon Based Nanocomposites [mdpi.com]
- 12. Release behavior and toxicity profiles towards A549 cell lines of ciprofloxacin from its layered zinc hydroxide intercalation compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]

- 14. Synthesis and Characterization of Layered Double Hydroxides and Their Potential as Nonviral Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Research Management System | دانشگاه شهید مدنی آذربایجان | Layered zinc hydroxide–ibuprofen nanohybrids: synthesis and characterization [pajouhesh.azaruniv.ac.ir]
- 17. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 20. Effect of Drying on the Fabrication of MgAl Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Layered zinc hydroxide as vehicle for drug delivery systems: a critical review | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to Layered Zinc Hydroxide: Structure, Composition, and Drug Delivery Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010010#layered-zinc-hydroxide-structure-and-composition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com